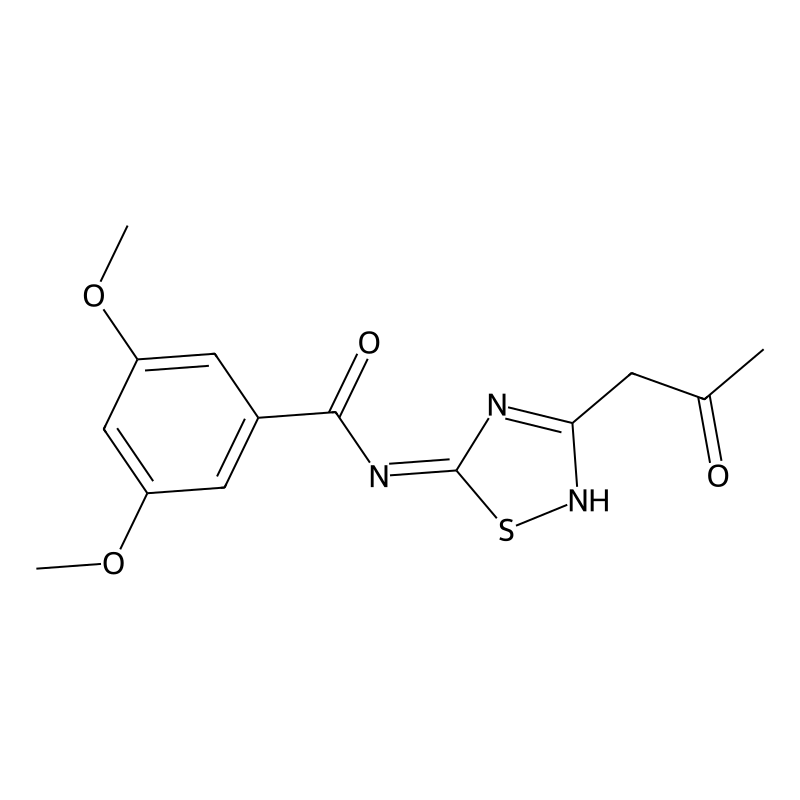

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 321.36 g/mol. It is characterized by the presence of a benzamide structure substituted with a 1,2,4-thiadiazole moiety and two methoxy groups located at the 3 and 5 positions of the benzene ring. The compound is identified by its CAS number 901002-59-3, and it is primarily utilized in research settings due to its potential biological activities and applications in medicinal chemistry .

The reactivity of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can be explored through various chemical transformations. Typical reactions may include:

- Nucleophilic Substitution: The thiadiazole nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Esterification: The carboxylic acid functionality may react with alcohols to form esters under acidic conditions.

- Reduction: The ketone group in the oxopropyl side chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are valuable for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

The synthesis of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves several steps:

- Formation of Thiadiazole Ring: The thiadiazole moiety can be synthesized from appropriate hydrazine derivatives and carbon disulfide or other suitable precursors.

- Benzamide Formation: The benzamide structure can be obtained through acylation of an amine with an aromatic carboxylic acid or its derivatives.

- Methoxy Substitution: The introduction of methoxy groups can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

These synthetic routes allow for the modification of various functional groups to optimize the compound's properties .

3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has potential applications in:

- Pharmaceutical Research: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural Chemistry: Investigating its role as a pesticide or herbicide due to potential bioactivity against plant pathogens.

- Material Science: Exploring its utility in creating novel materials with specific electronic or optical properties.

The versatility of this compound suggests broad applicability across various fields .

Such studies are essential for predicting the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide. These include:

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| N-[3-(2-Oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | 110196-91-3 | Lacks methoxy groups; simpler structure | |

| 3,4-Dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | 4095364 | Different substitution pattern; potential bioactivity | |

| 4-Methylthio-N-(1,3-thiazol-2-yl)benzamide | Not available | Contains thiazole instead of thiadiazole; different biological properties |

These comparisons highlight the unique structural features of 3,5-dimethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide that may influence its biological activity and applications .